Mitiglinide calcium

Übersicht

Beschreibung

Mitiglinide calcium is a drug used for the treatment of type 2 diabetes mellitus. It belongs to the meglitinide class of blood glucose-lowering drugs. This compound works by stimulating insulin secretion from pancreatic beta cells, thereby helping to control blood glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mitiglinide calcium can be synthesized through a quasi-emulsion solvent diffusion method. This involves using ethyl cellulose and polyvinyl alcohol polymers to create microsponges that encapsulate the drug. The microsponges are then evaluated for various parameters such as morphology, product yield, bulk density, entrapment efficiency, in vitro buoyancy, and drug release .

Industrial Production Methods

In industrial settings, this compound is produced using a direct compression technique with hydroxypropyl methylcellulose K15M and sodium alginate as matrix-forming polymers. Sodium bicarbonate is used as a gas-forming agent to create gastroretentive floating matrix tablets. This method ensures prolonged gastric residence time for better absorption of the drug .

Analyse Chemischer Reaktionen

Types of Reactions

Mitiglinide calcium undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications.

Wissenschaftliche Forschungsanwendungen

Diabetes Management

Mitiglinide calcium is primarily utilized for controlling postprandial blood glucose levels in patients with type 2 diabetes. It works by stimulating insulin secretion in response to meals, thereby reducing the risk of hyperglycemia. Clinical studies have demonstrated its efficacy in lowering blood glucose levels without causing significant hypoglycemia compared to other agents like sulfonylureas .

Clinical Evidence

- A study highlighted that mitiglinide effectively reduced blood glucose levels in diabetic patients when administered before meals, showing a rapid onset of action .

- In a post-marketing clinical trial, mitiglinide was shown to be beneficial when added to existing insulin therapy, enhancing glycemic control while maintaining safety .

Pharmaceutical Development

Research is ongoing to improve the formulation and delivery of this compound. Innovative drug delivery systems, such as microemulsions, have been developed to enhance the solubility and bioavailability of this compound.

Formulation Innovations

- A recent study formulated an oil-in-water microemulsion (MTGME) that significantly improved the pharmacokinetic profile of mitiglinide, leading to higher plasma concentrations and extended effects on blood glucose control .

- The microemulsion showed a reduction in blood glucose levels by up to 69% in diabetic mice, indicating its potential as an effective oral drug delivery system .

Combination Therapies

This compound is being explored for use in combination with other antidiabetic agents. This approach aims to enhance overall glycemic control while minimizing side effects associated with higher doses of single agents.

Combination Studies

- Research has indicated that combining mitiglinide with long-acting insulin can provide better glycemic control for patients with type 2 diabetes who are not adequately managed on insulin alone .

- The synergistic effects observed in combination therapies suggest that mitiglinide may help reduce the required doses of other medications, thereby decreasing the risk of adverse effects .

Patient Education and Healthcare Provider Training

This compound plays a crucial role in educational initiatives aimed at healthcare providers. Understanding its mechanism of action and appropriate use is essential for optimizing diabetes management strategies.

Educational Initiatives

- Training programs emphasize the importance of personalized treatment plans that incorporate mitiglinide, particularly for patients with specific dietary habits or those prone to postprandial hyperglycemia .

- Materials developed for patient education focus on the timing of administration relative to meals and potential side effects, ensuring better adherence to therapy .

Safety Profile

- Long-term studies have shown that mitiglinide does not significantly increase the risk of hypoglycemia when used appropriately, making it a safer alternative for many patients .

- Ongoing pharmacovigilance efforts continue to monitor adverse effects and ensure that mitiglinide remains a viable option in diabetes care.

Wirkmechanismus

Mitiglinide calcium stimulates insulin secretion by binding to and blocking ATP-sensitive potassium channels (Kir6.2/SUR1 complex) in pancreatic beta cells. This closure of potassium channels causes depolarization, which stimulates calcium influx through voltage-gated calcium channels. The high intracellular calcium levels subsequently trigger the exocytosis of insulin granules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mitiglinide calcium is similar to other meglitinide analogues such as:

- Repaglinide

- Nateglinide

- S-3075

- BTS-67582

Uniqueness

This compound is unique due to its high selectivity and rapid action in stimulating insulin secretion. It has a distinct binding site on the ATP-sensitive potassium channels, which contributes to its effectiveness in controlling postprandial hyperglycemia .

Biologische Aktivität

Mitiglinide calcium is an antidiabetic medication primarily used for managing type 2 diabetes mellitus. It belongs to the meglitinide class of drugs and functions as a rapid-acting insulin secretagogue. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

This compound exerts its biological effects primarily through the inhibition of ATP-sensitive potassium (K) channels in pancreatic beta-cells. By binding to the sulfonylurea receptor (SUR1) subunit of these channels, mitiglinide causes channel closure, leading to cell depolarization. This depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions into the cells. The increased intracellular calcium concentration stimulates the exocytosis of insulin granules, thereby enhancing insulin secretion .

Key Mechanistic Insights:

- Binding Site : Mitiglinide binds within the common insulin secretagogue-binding site of SUR1, stabilizing it in an inward-facing conformation conducive to insulin release .

- Electrostatic Interactions : The binding involves critical polar and hydrophobic interactions between mitiglinide and specific amino acid residues on SUR1, which are essential for its inhibitory function .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. However, comprehensive data on absorption, distribution, metabolism, and elimination remain limited.

| Parameter | Value |

|---|---|

| Molecular Weight | 315.413 g/mol |

| Chemical Formula | CHNO |

| Half-life | Not Available |

| Protein Binding | Not Available |

Clinical Studies and Efficacy

Mitiglinide has been shown to effectively control postprandial blood glucose levels by mimicking early-phase insulin release. Clinical trials have demonstrated its efficacy in reducing glycemic excursions after meals compared to placebo and other antidiabetic agents.

Case Studies:

- Study on Postprandial Glucose Control : A randomized controlled trial involving type 2 diabetes patients showed that mitiglinide significantly reduced postprandial glucose levels compared to baseline measurements. Patients receiving mitiglinide reported improved glycemic control with minimal risk of hypoglycemia .

- Comparison with Other Secretagogues : In comparative studies against other meglitinides and sulfonylureas, mitiglinide exhibited a faster onset of action and a shorter duration of effect, making it suitable for controlling mealtime glucose spikes .

Safety Profile

The safety profile of mitiglinide is generally favorable, with common side effects including hypoglycemia and gastrointestinal disturbances. Long-term safety studies are ongoing to further establish its risk-benefit ratio in diverse populations.

Eigenschaften

CAS-Nummer |

145525-41-3 |

|---|---|

Molekularformel |

C19H25CaNO3 |

Molekulargewicht |

355.5 g/mol |

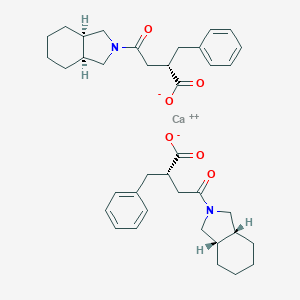

IUPAC-Name |

calcium;(2S)-4-[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-benzyl-4-oxobutanoate |

InChI |

InChI=1S/C19H25NO3.Ca/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);/t15-,16+,17-;/m0./s1 |

InChI-Schlüssel |

KWKIVJHIPMALGE-VNMUXGFYSA-N |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].[Ca+2] |

Isomerische SMILES |

C1CC[C@H]2CN(C[C@H]2C1)C(=O)C[C@H](CC3=CC=CC=C3)C(=O)O.[Ca] |

Kanonische SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.[Ca] |

Aussehen |

Powder |

Key on ui other cas no. |

145525-41-3 |

Piktogramme |

Health Hazard |

Synonyme |

2-benzyl-3-(hexahydro-2-isoindolinylcarbonyl)propionate calcium 2-benzyl-3-(cis-hexahydro-2-isoindolinylcarbonyl)propionate dihydrate KAD 1229 KAD-1229 miti-glinide mitiglinide S21403 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mitiglinide calcium exert its therapeutic effect in type 2 diabetes?

A1: this compound acts as an insulin secretagogue, primarily targeting pancreatic β-cells to enhance insulin release. This effect is mediated by its interaction with ATP-sensitive potassium (KATP) channels located on the β-cell membrane. [] By binding to and closing these channels, this compound depolarizes the β-cell membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, ultimately increasing insulin secretion. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is (C25H35N2O4)2Ca, and its molecular weight is 867.15 g/mol. [, , , ]

Q3: What spectroscopic techniques are commonly employed for the characterization of this compound?

A3: Several spectroscopic methods have been utilized in research to confirm the structure of this compound, including 1H NMR, MS, and IR spectroscopy. [, ]

Q4: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A4: Researchers have investigated the development of orally disintegrating tablets to enhance patient adherence and potentially improve bioavailability. These formulations aim to mask the bitterness of this compound while ensuring rapid disintegration in the oral cavity and rapid dissolution in the gastrointestinal tract. [, ]

Q5: What are the key pharmacokinetic parameters of this compound in humans?

A5: Studies in healthy volunteers have revealed that this compound exhibits rapid absorption after oral administration, achieving peak plasma concentrations (Cmax) within approximately 0.5 to 1.5 hours (tmax). [, , , ] The elimination half-life (t1/2) of mitiglinide has been reported to range from 1.1 to 2.6 hours, indicating a relatively short duration of action. [, , , ]

Q6: Has this compound demonstrated any accumulation in the body after multiple doses?

A7: Studies indicate that mitiglinide does not show significant accumulation in the body after multiple doses (10 mg three times daily) for up to seven days. []

Q7: What preclinical models have been employed to evaluate the efficacy of this compound?

A8: Researchers have utilized various animal models, including normal and diabetic animals, to assess the efficacy of mitiglinide in controlling postprandial hyperglycemia. These studies have shown mitiglinide to be more potent in its insulinotropic effect compared to nateglinide. []

Q8: How does the efficacy of this compound compare to other antidiabetic agents, such as sitagliptin?

A9: A crossover study in patients with type 2 diabetes compared the effects of this compound/voglibose combination therapy with an increased dose of sitagliptin (100 mg/day). The study indicated that this compound/voglibose was more effective in improving mean amplitude of glycemic excursions (MAGE) and postprandial hyperglycemia. [, ] Conversely, the higher dose of sitagliptin showed a greater reduction in early morning glucose levels. [, ]

Q9: What analytical methods are commonly used for the quantification of this compound in various matrices?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection and tandem mass spectrometry (MS/MS), has been widely employed for the determination of this compound in pharmaceutical formulations and biological samples. [, , , , , , , , , ] Gas chromatography (GC) has also been utilized for the analysis of residual organic solvents in this compound. [, ]

Q10: What are the advantages of employing chiral HPLC for the analysis of this compound?

A11: Chiral HPLC methods have been developed to specifically separate and quantify the enantiomers of this compound. This is crucial for ensuring the drug's enantiomeric purity, as only the S-enantiomer possesses the desired pharmacological activity. [, , ]

Q11: What methods are typically used to assess the dissolution characteristics of this compound formulations?

A12: The paddle method, a standard dissolution test outlined in pharmacopoeias, has been applied to evaluate the dissolution rate of this compound hydrate dispersible tablets. [] In this method, the formulation is subjected to a specific volume of dissolution medium (e.g., water) at a controlled temperature and agitation speed, and the amount of drug released over time is measured.

Q12: What is the most common adverse event associated with this compound therapy?

A13: Hypoglycemia is the most frequently reported adverse event associated with this compound treatment. [, , ] While generally mild, severe hypoglycemia has been reported in rare cases. [] Close monitoring of blood glucose levels is essential, particularly during the initial stages of treatment.

Q13: Are there any known clinically significant drug-drug interactions involving this compound?

A14: Concomitant administration of mitiglinide with strong cytochrome P450 (CYP) enzyme inhibitors, particularly CYP3A4 inhibitors like itraconazole, fluconazole, and voriconazole, can significantly increase mitiglinide plasma concentrations. [] This increase in exposure elevates the risk of hypoglycemia. Careful dose adjustments and close monitoring are crucial when such combinations are unavoidable.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.